3-(4-Methylpyridin-2-yl)propanenitrile

Description

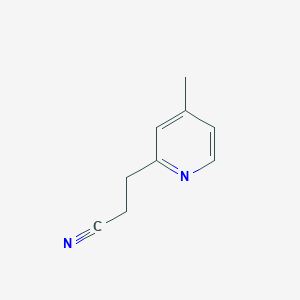

3-(4-Methylpyridin-2-yl)propanenitrile (CAS: 71858-92-9) is a nitrile-containing heterocyclic compound with the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol . Its structure consists of a pyridine ring substituted with a methyl group at the 4-position and a propanenitrile chain at the 2-position (SMILES: CC1=CC(=NC=C1)CCC#N). This compound is characterized by its planar pyridine ring and a flexible nitrile-bearing side chain, which influences its reactivity and coordination chemistry. The InChIKey (DSPRXCBKGXZTBV-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .

Properties

CAS No. |

71858-92-9 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-(4-methylpyridin-2-yl)propanenitrile |

InChI |

InChI=1S/C9H10N2/c1-8-4-6-11-9(7-8)3-2-5-10/h4,6-7H,2-3H2,1H3 |

InChI Key |

DSPRXCBKGXZTBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)CCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 3-(4-Methylpyridin-2-yl)propanenitrile typically begins with 4-methylpyridine and acrylonitrile.

Reaction Conditions: A common method involves the alkylation of 4-methylpyridine with acrylonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).

Purification: The product is purified by distillation or recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Catalysts and automated control systems are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-(4-Methylpyridin-2-yl)propanenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

Oxidation: Carboxylic acids, aldehydes

Reduction: Primary amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Methylpyridin-2-yl)propanenitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

While not a drug itself, this compound can be used in medicinal chemistry to design and synthesize new pharmaceutical agents. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which 3-(4-Methylpyridin-2-yl)propanenitrile exerts its effects depends on the specific reactions it undergoes. In general, the nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in electrophilic aromatic substitution. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with 3-((Pyridin-2-yl)methylamino)propanenitrile

- Structural Differences: The methylamino linker in 3-((pyridin-2-yl)methylamino)propanenitrile introduces an additional nitrogen donor site, enabling chelation in metal complexes. In contrast, this compound lacks this amine group, limiting its coordination modes to pyridine-N and nitrile-CN interactions .

- Metal Complexation: The Ni(II) complex of 3-((pyridin-2-yl)methylamino)propanenitrile adopts a distorted square-planar geometry via four sulfur atoms from dithiocarbamate ligands .

Comparison with 3-(4-Methylphenyl)prop-2-ynenitrile

- Functional Group Impact : The alkyne group in 3-(4-Methylphenyl)prop-2-ynenitrile confers distinct reactivity (e.g., cycloaddition or polymerization) compared to the saturated propane chain in this compound .

- Biological Activity : Derivatives of 3-(4-Methylphenyl)prop-2-ynenitrile are explored as hypotensive agents due to their structural mimicry of bioactive molecules, whereas this compound is primarily used in materials science .

Electronic and Steric Effects

- Pyridine Substitution : The 4-methyl group on the pyridine ring in this compound introduces steric hindrance and electron-donating effects, altering its Lewis basicity compared to unsubstituted analogues. For example, 3-(pyridin-2-yl)propanenitrile (without the 4-methyl group) may exhibit stronger pyridine-N coordination due to reduced steric bulk .

- Nitrile Orientation : The propanenitrile chain’s flexibility allows conformational adaptability in supramolecular assemblies, unlike rigid analogues like 3-(4-Methylphenyl)prop-2-ynenitrile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.